molecular formula C34H51N5O7S B12814571 5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B12814571
M. Wt: 673.9 g/mol
InChI Key: MYXGDQOQWHFITA-UHFFFAOYSA-N
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Description

Z-ARG(PMC)-OH CHA, also known as Z-Arg(PMC)-OH, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly significant in the study of proteolytic enzymes, such as cathepsins, which play crucial roles in various biological processes including protein degradation and cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ARG(PMC)-OH CHA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:

Industrial Production Methods

Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

Z-ARG(PMC)-OH CHA undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteolytic enzymes, leading to the cleavage of peptide bonds.

    Oxidation and Reduction: These reactions can modify the side chains of amino acids within the peptide.

    Substitution: Involving the replacement of specific functional groups within the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffers at physiological pH.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Achieved using reducing agents such as dithiothreitol (DTT).

Major Products Formed

The primary products of these reactions are smaller peptide fragments and amino acids, which can be analyzed using mass spectrometry and other analytical techniques .

Scientific Research Applications

Z-ARG(PMC)-OH CHA is widely used in scientific research for:

Mechanism of Action

The mechanism of action of Z-ARG(PMC)-OH CHA involves its interaction with proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction releases a detectable product, allowing researchers to measure enzyme activity. The molecular targets include cathepsins and other cysteine proteases, which are involved in protein degradation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-ARG(PMC)-OH CHA is unique due to its specific sequence and protecting groups, which provide high selectivity and stability in enzymatic assays. Its design allows for precise measurement of proteolytic activity over a broad pH range, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C34H51N5O7S

Molecular Weight

673.9 g/mol

IUPAC Name

5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2

InChI Key

MYXGDQOQWHFITA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N

Origin of Product

United States

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